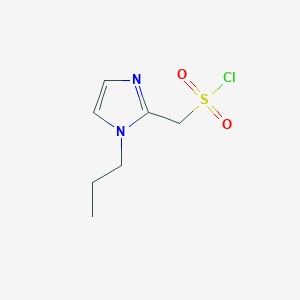

(1-Propyl-1h-imidazol-2-yl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC18139278

Molecular Formula: C7H11ClN2O2S

Molecular Weight: 222.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11ClN2O2S |

|---|---|

| Molecular Weight | 222.69 g/mol |

| IUPAC Name | (1-propylimidazol-2-yl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C7H11ClN2O2S/c1-2-4-10-5-3-9-7(10)6-13(8,11)12/h3,5H,2,4,6H2,1H3 |

| Standard InChI Key | ARYXLSFTTMCDMK-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C=CN=C1CS(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1-Propyl-1H-imidazol-2-yl)methanesulfonyl chloride features a five-membered imidazole ring substituted with a propyl group (–CHCHCH) at the nitrogen atom (N-1) and a methanesulfonyl chloride group (–SOCl) at the carbon-2 position (Figure 1). The imidazole ring contributes aromatic stability, while the sulfonyl chloride group introduces electrophilic reactivity. The propyl chain enhances lipophilicity, influencing solubility and interaction with biological targets.

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1521468-27-8 | |

| Molecular Formula | ||

| Molecular Weight | 222.7 g/mol | |

| Purity (Commercial) | >97% | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | Inferred |

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of (1-propyl-1H-imidazol-2-yl)methanesulfonyl chloride typically proceeds through a multi-step sequence starting from 1-propylimidazole. A common approach involves:

-

Chlorosulfonation: Reacting 1-propylimidazole with chlorosulfonic acid () to introduce the sulfonyl chloride group.

This exothermic reaction requires careful temperature control (0–5°C) to minimize side reactions .

-

Purification: Crude product is isolated via vacuum distillation or recrystallization from dichloromethane/hexane mixtures.

Table 2: Optimization Parameters for Chlorosulfonation

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 0–5°C | 65–72% |

| Solvent | Dichloromethane | — |

| Reaction Time | 4–6 hours | — |

Alternative Methods

Recent advances explore microwave-assisted synthesis to reduce reaction times. For instance, irradiating the reaction mixture at 80°C for 15 minutes increases yields to 78% while minimizing decomposition .

Physicochemical Properties

Stability and Reactivity

The compound is moisture-sensitive, undergoing hydrolysis to (1-propyl-1H-imidazol-2-yl)methanesulfonic acid in aqueous environments:

Storage under inert atmospheres (argon or nitrogen) at –20°C is recommended to prolong shelf life .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1170 cm (S=O asymmetric stretch) and 1360 cm (S=O symmetric stretch) .

-

H NMR (CDCl): δ 1.02 (t, 3H, –CHCHCH), δ 2.45 (m, 2H, N–CH–), δ 4.32 (s, 2H, –SOCH–), δ 7.25 (s, 1H, imidazole H-4), δ 7.82 (s, 1H, imidazole H-5) .

Applications in Organic Synthesis

Sulfonamide Formation

The compound’s primary utility lies in synthesizing sulfonamides via reaction with amines:

This reaction is pivotal in drug discovery, as sulfonamides exhibit antimicrobial, antiviral, and enzyme-inhibitory properties .

Polymer Chemistry

In material science, the compound serves as a crosslinking agent for synthesizing sulfonated polymers with ion-exchange capabilities, applicable in fuel cell membranes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume